molecular formula C17H22N4O5S B2630059 methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1322747-25-0

methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2630059
CAS No.: 1322747-25-0
M. Wt: 394.45
InChI Key: FXPCWWFSKAACBH-UHFFFAOYSA-N
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Description

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-15(17(22)26-3)16(19-18-12)27(23,24)21-10-8-20(9-11-21)13-4-6-14(25-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCWWFSKAACBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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